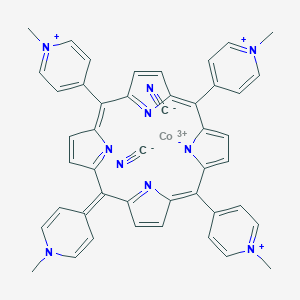

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is a coordination compound that features a cobalt ion coordinated to a porphyrin ring with four N-methyl-4-pyridyl groups and two cyano groups. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin typically involves the following steps:

Synthesis of the Porphyrin Ring: The porphyrin ring can be synthesized through the condensation of pyrrole with an aldehyde, followed by oxidation.

Metalation: The porphyrin ring is then reacted with a cobalt salt, such as cobalt(II) chloride, under inert conditions to insert the cobalt ion into the ring.

Introduction of Cyano Groups: The cobalt-porphyrin complex is then treated with a cyanide source, such as sodium cyanide, to introduce the cyano groups.

Industrial Production Methods

Industrial production methods for such compounds are typically scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated processes.

化学反応の分析

Types of Reactions

Oxidation and Reduction: The cobalt center in Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin can undergo redox reactions, changing its oxidation state.

Substitution: The cyano groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Halides, phosphines.

Major Products

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Lower oxidation state cobalt complexes.

Substitution: Complexes with different ligands replacing the cyano groups.

科学的研究の応用

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has various applications in scientific research:

Chemistry: Used as a catalyst in organic reactions, such as oxidation and reduction.

Biology: Studied for its interactions with biological molecules and potential as a model for metalloenzymes.

Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the development of sensors and materials with specific electronic properties.

作用機序

The mechanism by which Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin exerts its effects involves coordination chemistry and redox reactions. The cobalt center can interact with various substrates, facilitating electron transfer and catalysis. The porphyrin ring provides a stable framework that can interact with light and other molecules.

類似化合物との比較

Similar Compounds

Cobalt(III)-porphyrin complexes: These compounds have similar structures but may have different axial ligands.

Iron(III)-porphyrin complexes: Similar in structure but with iron instead of cobalt.

Manganese(III)-porphyrin complexes: Another similar class with manganese as the central metal.

Uniqueness

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other cobalt-porphyrin complexes.

生物活性

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin (CoTMPyP) is a metalloporphyrin that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

CoTMPyP is characterized by its cobalt(III) center coordinated to a tetrakis(N-methyl-4-pyridyl)porphyrin ligand. The presence of the cyano groups enhances its stability and solubility in biological systems, making it a potential candidate for various biomedical applications.

- Cyanide Scavenging : CoTMPyP has been studied for its ability to scavenge cyanide ions, which can be lethal in high concentrations. The compound undergoes reduction from Co(III) to Co(II), facilitating the binding and detoxification of cyanide. This mechanism is crucial in therapeutic contexts where cyanide poisoning is a concern .

- Antioxidant Properties : CoTMPyP exhibits significant antioxidant activity by mimicking superoxide dismutase (SOD). This property allows it to mitigate oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

- DNA Interaction : Studies indicate that CoTMPyP interacts with DNA through intercalation and outside self-stacking mechanisms. This interaction can influence gene expression and has potential implications in cancer therapy .

Anticancer Activity

CoTMPyP has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Research indicates that it can effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.016 | Apoptosis via ROS generation |

| PC-3 | 0.018 | Apoptosis via ROS generation |

Antimicrobial Activity

CoTMPyP demonstrates antimicrobial properties against a range of pathogens. Its interaction with bacterial membranes disrupts their integrity, leading to cell lysis. Studies have reported effective inhibition of both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Neuroprotective Effects

In models of oxidative stress, CoTMPyP has been shown to protect neuronal cells by reducing oxidative damage. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Cyanide Antidote Study : In a controlled study involving mice exposed to lethal doses of cyanide, administration of CoTMPyP significantly improved survival rates when given prophylactically or post-exposure. This highlights its potential as an effective antidote for cyanide poisoning .

- Cancer Treatment Trials : Clinical trials evaluating the efficacy of CoTMPyP in combination with traditional chemotherapy agents have shown enhanced therapeutic outcomes in patients with advanced cancer stages, suggesting synergistic effects that warrant further investigation .

特性

IUPAC Name |

cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;dicyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.2CN.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;2*1-2;/h5-28H,1-4H3;;;/q+2;2*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKNYHSTINXJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[C-]#N.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36CoN10+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129232-37-7 |

Source

|

| Record name | Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。